molecular formula C16H23NO4 B2762230 tert-butyl N-[3-(4-acetylphenoxy)propyl]carbamate CAS No. 897404-34-1

tert-butyl N-[3-(4-acetylphenoxy)propyl]carbamate

Cat. No.: B2762230
CAS No.: 897404-34-1
M. Wt: 293.363
InChI Key: XUIIMOFRNRBMAB-UHFFFAOYSA-N
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Description

tert-butyl N-[3-(4-acetylphenoxy)propyl]carbamate: is an organic compound with the molecular formula C16H23NO4 and a molecular weight of 293.36 g/mol . This compound is characterized by the presence of a tert-butyl carbamate group attached to a propyl chain, which is further connected to a phenoxy group substituted with an acetyl group. It is commonly used in various chemical and pharmaceutical research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[3-(4-acetylphenoxy)propyl]carbamate typically involves the reaction of tert-butyl carbamate with 3-(4-acetylphenoxy)propyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-butyl N-[3-(4-acetylphenoxy)propyl]carbamate can undergo oxidation reactions, particularly at the acetyl group, leading to the formation of carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or amines, depending on the specific reaction conditions and reagents used.

    Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

Chemistry: tert-butyl N-[3-(4-acetylphenoxy)propyl]carbamate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in medicinal chemistry and material science .

Biology: In biological research, this compound is used to study enzyme-substrate interactions and as a probe to investigate biochemical pathways. It can also be used in the development of enzyme inhibitors and other bioactive molecules.

Medicine: this compound has potential applications in drug discovery and development. It is used as a precursor for the synthesis of pharmaceutical compounds with therapeutic properties.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a reagent in various chemical processes. It is also employed in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl N-[3-(4-acetylphenoxy)propyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition or modulation of enzyme activity. The phenoxy group can interact with hydrophobic pockets in proteins, enhancing the binding affinity and specificity .

Comparison with Similar Compounds

  • tert-butyl N-[3-(4-formylphenoxy)propyl]carbamate
  • tert-butyl N-[3-(4-hydroxyphenoxy)propyl]carbamate
  • tert-butyl N-[3-(4-nitrophenoxy)propyl]carbamate

Comparison: tert-butyl N-[3-(4-acetylphenoxy)propyl]carbamate is unique due to the presence of the acetyl group, which imparts specific chemical and biological properties. Compared to its analogs, the acetyl group can undergo additional chemical transformations, such as oxidation and reduction, providing more versatility in synthetic applications. The acetyl group also influences the compound’s interaction with biological targets, potentially enhancing its efficacy in medicinal applications .

Biological Activity

Tert-butyl N-[3-(4-acetylphenoxy)propyl]carbamate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound this compound can be structurally represented as follows:

  • Chemical Formula : C15H21NO3
  • Molecular Weight : 275.34 g/mol

Research indicates that this compound exhibits various biological activities through several mechanisms:

  • Cell Cycle Regulation : The compound may repress the promoter of p53, a crucial tumor suppressor gene, and sequester transcription factors like CREB3 and SP110 in the cytoplasm, affecting cell cycle regulation .
  • Inflammatory Response Modulation : It has been shown to suppress NF-kappa-B activation while activating AP-1, which plays a role in inflammatory responses .
  • Lipid Metabolism Alteration : The compound interacts with proteins involved in lipid accumulation, suggesting a potential role in metabolic regulation .

In Vitro Studies

In vitro studies have demonstrated that this compound can influence cell viability and proliferation:

  • Astrocyte Protection : The compound showed protective effects against amyloid beta-induced toxicity in astrocytes, enhancing cell viability significantly when co-administered with Aβ 1-42 peptide .
  • Cytotoxicity Assessment : At concentrations of 100 μM, the compound exhibited no cytotoxic effects on astrocytes, indicating its safety profile in cellular models .

In Vivo Studies

In vivo studies are essential for understanding the pharmacological effects of this compound:

  • Amyloidogenesis Inhibition : In models of Alzheimer's disease induced by scopolamine, the compound demonstrated a reduction in amyloid beta levels and β-secretase activity, although not significantly compared to control treatments like galantamine .

Data Tables

The following table summarizes key findings from various studies on the biological activity of this compound:

Study TypeKey FindingsReference
In VitroIncreased astrocyte viability against Aβ 1-42 toxicity
In VivoReduced β-secretase activity; no significant effect compared to galantamine
MechanisticSuppresses NF-kappa-B; alters lipid metabolism

Case Study 1: Neuroprotection in Alzheimer's Disease Models

In a study examining neuroprotective properties, this compound was tested in an Alzheimer's disease model. The results indicated that the compound could mitigate Aβ 1-42 induced cytotoxicity in astrocytes, leading to improved cell survival rates. This suggests potential therapeutic applications for neurodegenerative conditions.

Case Study 2: Anti-inflammatory Potential

Another research focus was on the anti-inflammatory properties of this compound. Through modulation of key transcription factors involved in inflammatory responses, it was found to down-regulate T-lymphocyte proliferation by binding to dendritic cells via C1QR1 . This pathway could be significant for developing treatments targeting inflammatory diseases.

Properties

IUPAC Name

tert-butyl N-[3-(4-acetylphenoxy)propyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO4/c1-12(18)13-6-8-14(9-7-13)20-11-5-10-17-15(19)21-16(2,3)4/h6-9H,5,10-11H2,1-4H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUIIMOFRNRBMAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OCCCNC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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